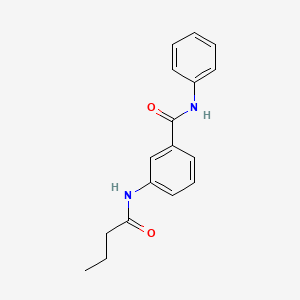
3-(butyrylamino)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butyrylamino)-N-phenylbenzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BPB is a benzamide derivative that has been extensively studied for its ability to modulate protein-protein interactions, which makes it a promising candidate for drug development.
科学研究应用
3-(butyrylamino)-N-phenylbenzamide has been extensively studied for its ability to modulate protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor HIF-1α and its co-activator p300, which plays a crucial role in the regulation of hypoxic response genes. Additionally, 3-(butyrylamino)-N-phenylbenzamide has been shown to inhibit the interaction between the viral protein NS3 and the host protein Hsp90, which is essential for the replication of the hepatitis C virus.
作用机制
3-(butyrylamino)-N-phenylbenzamide binds to the surface of proteins and disrupts protein-protein interactions by blocking the binding site of the partner protein. This mechanism of action is similar to that of small molecule inhibitors, but 3-(butyrylamino)-N-phenylbenzamide has the advantage of being able to target protein-protein interactions that are traditionally considered "undruggable."
Biochemical and Physiological Effects:
3-(butyrylamino)-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein-protein interactions, 3-(butyrylamino)-N-phenylbenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. 3-(butyrylamino)-N-phenylbenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
3-(butyrylamino)-N-phenylbenzamide has several advantages as a research tool. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a low toxicity and is stable in solution, which makes it suitable for use in cell-based assays. However, 3-(butyrylamino)-N-phenylbenzamide has several limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous-based assays. Additionally, 3-(butyrylamino)-N-phenylbenzamide has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 3-(butyrylamino)-N-phenylbenzamide. One area of research is the development of more potent and selective 3-(butyrylamino)-N-phenylbenzamide analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by 3-(butyrylamino)-N-phenylbenzamide. Additionally, 3-(butyrylamino)-N-phenylbenzamide could be used as a tool to study the role of protein-protein interactions in various cellular processes. Finally, 3-(butyrylamino)-N-phenylbenzamide could be used as a lead compound for the development of new drugs for the treatment of cancer, viral infections, and other diseases.
合成方法
The synthesis of 3-(butyrylamino)-N-phenylbenzamide involves a multi-step reaction, starting with the reaction of 4-aminobenzonitrile with butyryl chloride to form 4-(butyrylamino)benzonitrile. This intermediate is then reacted with phenylmagnesium bromide to form 3-(butyrylamino)-N-phenylbenzamide. The overall yield of this reaction is approximately 50%.
属性
IUPAC Name |
3-(butanoylamino)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-7-16(20)18-15-11-6-8-13(12-15)17(21)19-14-9-4-3-5-10-14/h3-6,8-12H,2,7H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQOPXWXLNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butanoylamino)-N-phenylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)
![4-[2-(dimethylamino)ethyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5914612.png)


![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)


![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-methyl-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914676.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)